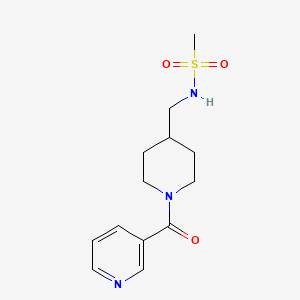

N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

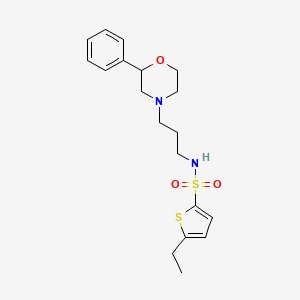

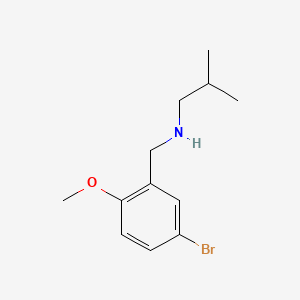

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O2S/c1-12(10,11)9-6-7-2-4-8-5-3-7/h7-9H,2-6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.37. It is available in powder form .

Aplicaciones Científicas De Investigación

Gastrointestinal Stromal Tumors (GISTs) Treatment

- Compound Activity : N-((1-nicotinoylpiperidin-4-yl)methyl)methanesulfonamide (let’s call it “Compound 13”) is a selective c-KIT inhibitor. Unlike other clinically used inhibitors (such as Imatinib and Sunitinib), Compound 13 specifically targets c-KIT without affecting ABL or FLT3 kinases .

- Efficacy : Compound 13 demonstrates potent antiproliferative effects against GIST cell lines (GIST-T1 and GIST-882) with low GI50 values (0.021 and 0.043 μM, respectively). It affects c-KIT-mediated signaling pathways, induces apoptosis, and arrests cell cycle progression .

- Preclinical Evaluation : Compound 13 shows acceptable bioavailability (36%) and effectively suppresses tumor growth in GIST-T1 xenograft models without apparent toxicity. It holds promise as a potential drug candidate for GISTs .

Cancer Cell Cytotoxicity

- Structure-Activity Relationship : The presence of halogen, carboxyl, nitro, or methyl groups on ring B enhances the cytotoxicity of piperidine derivatives, including our compound .

Other Kinase Targets

- KinomeScan Profiling : Compound 13 exhibits high selectivity (S score = 0.01) for c-KIT kinase among 468 kinases tested .

- ABL and FLT3 Inhibition : Unlike Imatinib and Sunitinib, Compound 13 completely abolishes ABL and FLT3 kinase activity .

Apoptosis and Cell Cycle Arrest

- Cellular Effects : Compound 13 effectively induces apoptosis and halts cell cycle progression in GIST cells by disrupting c-KIT-mediated signaling pathways .

Bioavailability and In Vivo Efficacy

- In Vivo Studies : It effectively suppresses tumor growth in GIST-T1 xenograft models without causing apparent toxicity .

Future Prospects

- Clinical Development : Compound 13 is currently undergoing extensive preclinical evaluation. Its potential as a therapeutic agent for GISTs warrants further investigation .

Propiedades

IUPAC Name |

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-20(18,19)15-9-11-4-7-16(8-5-11)13(17)12-3-2-6-14-10-12/h2-3,6,10-11,15H,4-5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZLMYOFHRCNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)

![5H-[1]benzothieno[3,2-c]carbazole](/img/structure/B2759553.png)

![5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline](/img/structure/B2759556.png)

![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)

![1-{5-[(4-benzylpiperazino)carbonyl]-1H-pyrrol-3-yl}-3-methyl-1-butanone](/img/structure/B2759562.png)

![2-Benzo[b][1]benzoxepinamine](/img/structure/B2759567.png)

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2759568.png)